molecular formula C26H29N3O2S B2620975 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea CAS No. 851937-22-9

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea

Cat. No.: B2620975
CAS No.: 851937-22-9
M. Wt: 447.6
InChI Key: XXVIAOHQHQBNRI-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea is a complex organic compound that features a combination of furan, indole, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides and indole oxides, while reduction may produce more saturated thiourea derivatives .

Scientific Research Applications

3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The indole moiety, for example, is known to interact with various biological receptors, potentially modulating their activity. The thiourea linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-ylmethyl)-1-phenylthiourea
  • 3-(2-methyl-1H-indol-3-yl)-1-phenylthiourea
  • 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-phenylthiourea

Uniqueness

What sets 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)thiourea apart is its combination of furan, indole, and thiourea moieties in a single molecule.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-19-23(24-17-21(30-2)10-11-25(24)28-19)13-15-29(18-22-9-6-16-31-22)26(32)27-14-12-20-7-4-3-5-8-20/h3-11,16-17,28H,12-15,18H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIAOHQHQBNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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